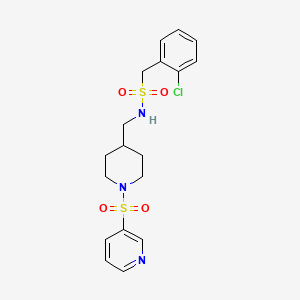
1-(2-chlorophenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorophenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound features a chlorophenyl group, a pyridylsulfonyl group, and a piperidinylmethyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the chlorination of a phenyl ring, followed by the introduction of a pyridylsulfonyl group through sulfonation reactions. The piperidinylmethyl group is then attached via nucleophilic substitution reactions. Each step requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety. The use of automated systems for monitoring and controlling reaction parameters is also crucial in industrial production.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-chlorophenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorophenyl)-N-((1-(pyridin-2-ylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide
- 1-(2-chlorophenyl)-N-((1-(pyridin-4-ylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide
Uniqueness
1-(2-chlorophenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide is unique due to the specific positioning of the pyridylsulfonyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O4S2/c19-18-6-2-1-4-16(18)14-27(23,24)21-12-15-7-10-22(11-8-15)28(25,26)17-5-3-9-20-13-17/h1-6,9,13,15,21H,7-8,10-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWCYOQJCQHLLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2Cl)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B2859394.png)
![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2859395.png)
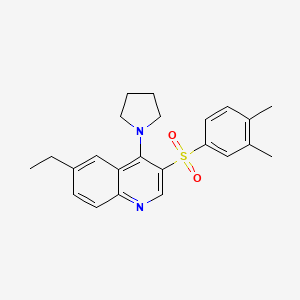

![4-[({[4-(Trifluoromethoxy)phenyl]methyl}amino)methyl]oxan-4-ol](/img/structure/B2859399.png)
![1-[3-(1H-pyrrol-1-yl)propyl]-1H-imidazole](/img/structure/B2859400.png)
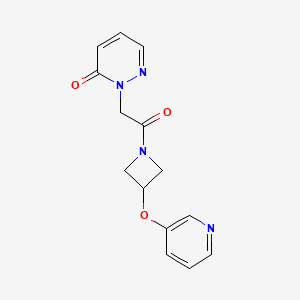
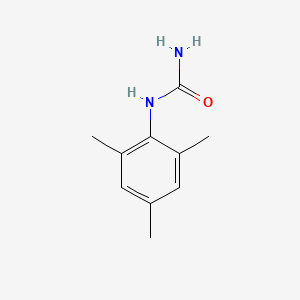
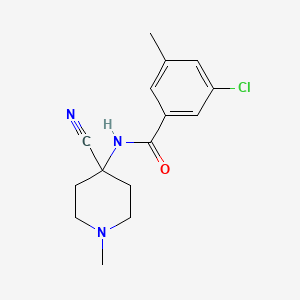


![N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2859412.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2859414.png)
![3-(2-pyridyl)-6-(3-pyridylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2859416.png)
